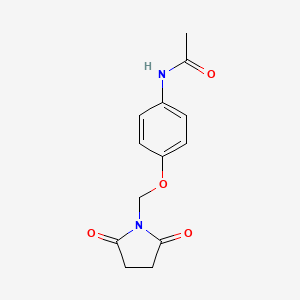
N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide is a chemical compound with the molecular formula C13H14N2O4. This compound is known for its diverse applications in various fields, including medicinal chemistry and biological research. It features a pyrrolidine-2,5-dione moiety, which is a key structural component contributing to its reactivity and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide typically involves the coupling of 4-hydroxyphenylacetamide with 2,5-dioxopyrrolidin-1-yl methanol under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for anticonvulsant drugs due to its ability to modulate calcium channels.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which contributes to its anticonvulsant activity. Additionally, it may modulate other pathways involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds share a similar pyrrolidine-2,5-dione structure and exhibit comparable biological activities.
N-(2,5-Dioxopyrrolidin-1-yl)phenylpicolinamides: Known for their positive allosteric modulation of metabotropic glutamate receptors.
Uniqueness
N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide stands out due to its specific substitution pattern, which enhances its reactivity and biological activity.
Propiedades
Número CAS |
918887-17-9 |
|---|---|
Fórmula molecular |
C13H14N2O4 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
N-[4-[(2,5-dioxopyrrolidin-1-yl)methoxy]phenyl]acetamide |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)14-10-2-4-11(5-3-10)19-8-15-12(17)6-7-13(15)18/h2-5H,6-8H2,1H3,(H,14,16) |
Clave InChI |
TXTXYQOPPLYUMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OCN2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















